molecular formula C22H34O4 B14300695 Bis(3-ethylpentan-3-yl) benzene-1,2-dicarboxylate CAS No. 111983-09-6

Bis(3-ethylpentan-3-yl) benzene-1,2-dicarboxylate

Cat. No.: B14300695
CAS No.: 111983-09-6
M. Wt: 362.5 g/mol
InChI Key: SEBKNCYVSZUHCC-UHFFFAOYSA-N
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Description

Bis(3-ethylpentan-3-yl) benzene-1,2-dicarboxylate is a chemical compound with the molecular formula C22H34O4 and a molecular weight of 362.503 g/mol . . This compound is used in various industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of Bis(3-ethylpentan-3-yl) benzene-1,2-dicarboxylate involves the reaction of 3-ethyl-3-pentanol with phthaloyl chloride . The reaction typically occurs under controlled conditions to ensure high yield and purity. The general reaction can be represented as follows:

3-ethyl-3-pentanol+phthaloyl chlorideBis(3-ethylpentan-3-yl) benzene-1,2-dicarboxylate\text{3-ethyl-3-pentanol} + \text{phthaloyl chloride} \rightarrow \text{this compound} 3-ethyl-3-pentanol+phthaloyl chloride→Bis(3-ethylpentan-3-yl) benzene-1,2-dicarboxylate

Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize the process and reduce costs.

Chemical Reactions Analysis

Bis(3-ethylpentan-3-yl) benzene-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Bis(3-ethylpentan-3-yl) benzene-1,2-dicarboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.

    Biology: Research studies may explore its effects on biological systems.

    Industry: Used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of Bis(3-ethylpentan-3-yl) benzene-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application and the biological system involved. Generally, it may interact with enzymes, receptors, or other cellular components to exert its effects.

Comparison with Similar Compounds

Bis(3-ethylpentan-3-yl) benzene-1,2-dicarboxylate can be compared with other similar compounds such as:

    Bis(2-ethylhexyl) phthalate (DEHP): A commonly used plasticizer with similar structural features.

    Dioctyl phthalate (DOP): Another plasticizer with comparable properties.

    Diisononyl phthalate (DINP): Used in similar industrial applications.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for particular applications.

Properties

CAS No.

111983-09-6

Molecular Formula

C22H34O4

Molecular Weight

362.5 g/mol

IUPAC Name

bis(3-ethylpentan-3-yl) benzene-1,2-dicarboxylate

InChI

InChI=1S/C22H34O4/c1-7-21(8-2,9-3)25-19(23)17-15-13-14-16-18(17)20(24)26-22(10-4,11-5)12-6/h13-16H,7-12H2,1-6H3

InChI Key

SEBKNCYVSZUHCC-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CC)OC(=O)C1=CC=CC=C1C(=O)OC(CC)(CC)CC

Origin of Product

United States

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